オメプラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

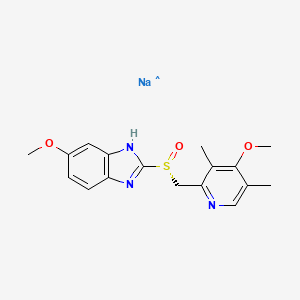

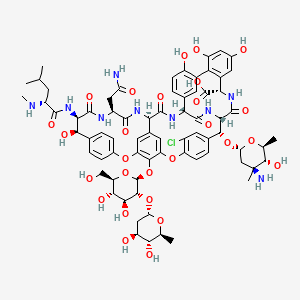

r-Omeprazole: is the R-enantiomer of omeprazole, a proton pump inhibitor used to treat gastric acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions characterized by excessive gastric acid secretion . Omeprazole was first approved by the FDA in 1989 and has since become a widely used medication due to its effectiveness and safety profile .

科学的研究の応用

r-Omeprazole has a wide range of scientific research applications, including:

作用機序

Target of Action

R-Omeprazole, also known as Omeprazole, is a proton pump inhibitor (PPI) that primarily targets the H+/K+ ATPase pump on gastric secretory cells . This pump is responsible for the final step in the production of gastric acid. By inhibiting this pump, Omeprazole effectively reduces the production of stomach acid .

Mode of Action

Omeprazole works by specifically inhibiting the H+/K+ ATPase system found at the secretory surface of gastric parietal cells . It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump, resulting in the inhibition of acid secretion in the stomach . This effect ameliorates conditions such as gastroesophageal reflux and peptic ulcer disease .

Biochemical Pathways

Omeprazole affects the biochemical pathway involving the H+/K+ ATPase pump. By inhibiting this pump, it reduces gastric acid secretion, thereby increasing the pH within the stomach . This can lead to the amelioration of acid-related disorders. Furthermore, Omeprazole has been found to bind to a wide range of diverse proteins, indicating that it may have effects on multiple biochemical pathways .

Pharmacokinetics

Omeprazole is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of Omeprazole are time and dose-dependent . The CYP2C19 polymorphism was incorporated using in vitro data, which affects the metabolism and therefore the bioavailability of Omeprazole .

Result of Action

The primary result of Omeprazole’s action is the reduction of gastric acid secretion. This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of Omeprazole can be influenced by environmental factors such as the presence of food. For example, the pharmacokinetics and anti-gastric acid secretion of Omeprazole can be affected under fasting and fed conditions . Furthermore, the genetic makeup of an individual, specifically the presence of CYP2C19 polymorphisms, can influence the action, efficacy, and stability of Omeprazole .

生化学分析

Biochemical Properties

R-Omeprazole plays a significant role in biochemical reactions. It forms a disulfide linkage to cysteine residues in the H+/K+ ATPase pump on gastric secretory cells . This covalent linkage between the sole sulfur group of R-Omeprazole and selected cysteine residues of the pump protein results in inhibition of acid secretion in the stomach .

Cellular Effects

R-Omeprazole has a profound effect on various types of cells and cellular processes. It ameliorates gastroesophageal reflux and peptic ulcer disease by inhibiting acid secretion in the stomach .

Molecular Mechanism

The molecular mechanism of action of R-Omeprazole involves the formation of a highly stable complex that is not dependent on disulfide linkages between the drug and protein targets . It binds to multiple proteins and induces protein multimerization .

Temporal Effects in Laboratory Settings

In laboratory settings, R-Omeprazole-bound proteins are resistant to heat, detergents, and reducing agents . The reaction of R-Omeprazole occurs with cysteine-free proteins, is not fully inhibited by cysteine alkylation, and occurs at neutral pH .

Metabolic Pathways

R-Omeprazole is involved in the metabolic pathway that regulates gastric acid secretion. It interacts with the H+/K+ ATPase pump, a key enzyme in this pathway .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of r-Omeprazole typically involves the asymmetric oxidation of omeprazole sulfide. One method utilizes soybean pod peroxidase as a catalyst in water-in-oil microemulsions, achieving high enantioselectivity and yield . The reaction conditions include an initial concentration of soybean pod peroxidase of 3200 U/ml, a concentration of hydrogen peroxide of 22.44 mM, and a reaction temperature of 49.68°C .

Industrial Production Methods: Industrial production of r-Omeprazole often involves the use of chiral chromatography to separate the R- and S-enantiomers of omeprazole. This method ensures high purity and yield of the desired enantiomer. Additionally, the production process may include steps to stabilize the compound and enhance its bioavailability .

化学反応の分析

Types of Reactions: r-Omeprazole undergoes various chemical reactions, including:

Oxidation: The primary reaction involves the oxidation of omeprazole sulfide to r-Omeprazole using peroxidase enzymes.

Hydroxylation: r-Omeprazole can be hydroxylated to form 5-hydroxyomeprazole, a reaction mediated by the enzyme CYP2C19.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used reagents.

Hydroxylation: The enzyme CYP2C19 is the primary catalyst for this reaction.

Major Products:

Oxidation: The major product is r-Omeprazole.

Hydroxylation: The major product is 5-hydroxyomeprazole.

類似化合物との比較

Esomeprazole: The S-enantiomer of omeprazole, which is metabolized more slowly and has a higher bioavailability compared to r-Omeprazole.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Pantoprazole: A proton pump inhibitor with a longer duration of action and different metabolic pathways.

Rabeprazole: A proton pump inhibitor with a faster onset of action and different metabolic profile.

Uniqueness of r-Omeprazole: r-Omeprazole is unique in its enantioselective synthesis and its specific inhibition of the proton pump. Compared to esomeprazole, r-Omeprazole has a different metabolic profile and may offer distinct therapeutic advantages in certain patient populations .

特性

InChI |

InChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAJOLFRLWQQQL-GJFSDDNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-77-6 |

Source

|

| Record name | 1H-Benzimidazole, 6-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-3-[[(E)-4-amino-2-[[(2R)-2-[[(2S)-2,3-dihydroxypropanoyl]amino]propanoyl]amino]-4-oxobut-2-enoyl]amino]-2-oxoazetidine-1-sulfonic acid](/img/structure/B564181.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)